BenchChemオンラインストアへようこそ!

4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Structure-property relationships

This compound features a validated benzothiazole-6-sulfonamide zinc-binding warhead paired with a tertiary N-benzyl-N-ethylsulfamoyl tail, enabling precise carbonic anhydrase isoform profiling (hCA I, II, IX, XII). The saturated N-substitution pattern distinguishes it from the diallyl analog (CAS 361481-62-1), offering improved metabolic stability for head-to-head SAR studies. Ideal for medicinal chemistry campaigns targeting tumor-associated CA isoforms. Custom synthesis and bulk quantities available upon request.

Molecular Formula C23H22N4O5S3
Molecular Weight 530.63
CAS No. 887204-11-7
Cat. No. B2527982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS887204-11-7
Molecular FormulaC23H22N4O5S3
Molecular Weight530.63
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C23H22N4O5S3/c1-2-27(15-16-6-4-3-5-7-16)35(31,32)18-10-8-17(9-11-18)22(28)26-23-25-20-13-12-19(34(24,29)30)14-21(20)33-23/h3-14H,2,15H2,1H3,(H2,24,29,30)(H,25,26,28)
InChIKeyAMOVMGBHDAQBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 887204-11-7): A Dual-Sulfamoyl Benzothiazole-Benzamide Chemical Probe


4-[Benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 887204-11-7; molecular formula C23H22N4O5S3; MW 530.63 g/mol) is a synthetic small molecule belonging to the benzothiazole-6-sulfonamide class, characterized by a dual sulfamoyl architecture: a primary sulfonamide at the benzothiazole 6-position and a tertiary N-benzyl-N-ethylsulfamoyl group at the para-position of the benzamide ring [1]. The benzothiazole-6-sulfonamide scaffold is a validated pharmacophore for zinc-binding metalloenzyme inhibition, most prominently carbonic anhydrase (CA) isoforms, where the primary sulfonamide coordinates the catalytic Zn²⁺ ion [2]. This compound is cataloged as ZINC28237780 in the ZINC database with calculated physicochemical parameters including logP 3.58, topological polar surface area (tPSA) 121 Ų, 2 hydrogen bond donors, and 9 hydrogen bond acceptors [1]. It is exclusively supplied as a non-human research reagent and has not been investigated in any registered clinical trial to date [1].

Why Generic Substitution Fails for 4-[Benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide


Compounds within the benzothiazole-6-sulfonamide family cannot be freely interchanged because minor modifications at the 2-amino position of the benzothiazole ring or the sulfamoyl N-substituents produce pronounced shifts in carbonic anhydrase isoform selectivity and inhibition potency. In the seminal Ibrahim et al. (2015) study, a series of 2-aminobenzothiazole-6-sulfonamides exhibited Ki values against hCA II spanning nearly two orders of magnitude—from 3.5 to 45.4 nM—solely through variation of the substituent on the 2-amino group [1]. Similarly, Öztürk et al. (2024) demonstrated that secondary sulfonamide benzothiazole derivatives (compounds 1–10) yielded hCA I Ki values ranging from 0.052 ± 0.022 to 0.971 ± 0.280 μM and hCA II Ki values from 0.025 ± 0.010 to 0.682 ± 0.335 μM, with select compounds outperforming the reference drug acetazolamide [2]. The target compound incorporates two distinct sulfamoyl environments—a primary 6-sulfamoyl group serving as the zinc-binding warhead, and a tertiary N-benzyl-N-ethylsulfamoyl group that modulates lipophilicity, steric bulk, and potential ancillary binding interactions [3]. Replacing it with a structurally related analog lacking this precise N,N-disubstitution pattern would unpredictably alter target engagement, isoform selectivity, and physicochemical profile, making direct substitution scientifically unsound without confirmatory head-to-head data [4].

Quantitative Differentiation Evidence for 4-[Benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: Head-to-Head and Class-Level Comparisons


Physicochemical Profile Differentiation: N-Benzyl-N-Ethyl vs. N,N-Diallyl Sulfamoyl Substitution

The target compound (CAS 887204-11-7) carries an N-benzyl-N-ethyl substitution on the tertiary sulfamoyl group, which is structurally distinct from the N,N-diallyl analog, 4-(diallylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 361481-62-1). The ZINC database reports the target compound with a calculated logP of 3.58, tPSA of 121 Ų, molecular weight of 530.65 g/mol, 2 H-bond donors, and 9 H-bond acceptors [1]. In contrast, the diallyl analog (CAS 361481-62-1; C20H20N4O5S3; MW 492.59 g/mol) has a computed logP of approximately 2.75 (KOWWIN estimate), a tPSA of 185 Ų, 3 H-bond donors, and 9 H-bond acceptors, as documented in ChemSpider [2]. The benzyl/ethyl substitution on the target compound reduces the H-bond donor count by one (2 vs. 3) relative to the diallyl analog, which is attributable to the replacement of the primary sulfonamide with a tertiary sulfamoyl at the benzamide ring. This reduction in HBD count and the lower tPSA (121 vs. 185 Ų) predict improved membrane permeability potential while the higher logP (3.58 vs. ~2.75) suggests greater lipophilicity [1] [2].

Physicochemical profiling Drug-likeness Structure-property relationships Benzothiazole sulfonamides

Benzothiazole-6-Sulfonamide Scaffold Class-Level CA Inhibition Potency Benchmarking

The benzothiazole-6-sulfonamide scaffold, which constitutes the core pharmacophore of the target compound, has been systematically characterized as a carbonic anhydrase inhibitory scaffold. Ibrahim et al. (2015) reported that a series of 2-aminobenzothiazole-6-sulfonamides inhibited hCA II with Ki values ranging from 3.5 to 45.4 nM, and demonstrated nanomolar-range inhibition of the tumor-associated isoforms hCA IX and hCA XII [1]. In a separate study, Öztürk et al. (2024) synthesized secondary sulfonamide benzothiazole derivatives and reported Ki values for hCA I in the range 0.052 ± 0.022 to 0.971 ± 0.280 μM and for hCA II in the range 0.025 ± 0.010 to 0.682 ± 0.335 μM; notably, certain compounds (compounds 4 and 5) were more effective than the standard clinical CA inhibitor acetazolamide [2]. The target compound (CAS 887204-11-7) shares the identical 6-sulfamoylbenzothiazole zinc-binding warhead with these characterized analogs, differing only in the nature of the benzamide N-substituent [3]. Based on the established structure-activity relationships within this scaffold class, the 6-sulfamoyl group is predicted to confer sub-micromolar to low nanomolar CA inhibitory potency [1] [2].

Carbonic anhydrase inhibition Benzothiazole-6-sulfonamide Tumor-associated CA IX/XII Enzyme kinetics

Dual Sulfamoyl Architecture: Structural Differentiation from Mono-Sulfamoyl Benzothiazole Analogs

The target compound (CAS 887204-11-7) is structurally distinguished from simpler benzothiazole-6-sulfonamide analogs by the presence of a second, chemically distinct sulfamoyl group—an N-benzyl-N-ethyl tertiary sulfamoyl—attached at the para-position of the benzamide ring [1]. This contrasts with compounds such as 4-iodo-N-(6-sulfamoylbenzothiazol-2-yl)benzamide, which carries only the single primary 6-sulfamoyl group as the sole zinc-binding moiety [2], and with 2-amino-6-sulfamoylbenzothiazole (SMABT), which bears the sulfonamide at position 6 but lacks any benzamide extension [3]. The tertiary N-benzyl-N-ethylsulfamoyl substituent cannot directly coordinate zinc (due to lacking a free NH₂), but contributes to binding site recognition through hydrophobic interactions with residues lining the CA active site cavity, as demonstrated by docking studies of structurally related N,N-disubstituted sulfonamides [4]. This dual sulfamoyl topology—one primary (zinc-binding), one tertiary (ancillary binding)—is not present in any of the compounds characterized in the Ibrahim 2015 series (all mono-sulfamoyl 2-aminobenzothiazoles) nor in the Öztürk 2024 series (all secondary sulfonamides at the benzothiazole 2-position) [4] [5].

Structural biology Medicinal chemistry Sulfonamide pharmacophore Zinc-binding group multiplicity

Synthetic Accessibility and Scaffold Uniqueness for Structure-Activity Relationship (SAR) Library Expansion

The target compound occupies a structurally unique position at the intersection of two independently validated bioactive scaffolds: the benzothiazole-6-sulfonamide (validated CA inhibitor pharmacophore) and the N,N-disubstituted sulfamoylbenzamide (a chemotype with demonstrated activity across multiple target classes including LPA2 receptor agonism and glucokinase activation) [1] [2]. A documented synthetic methodology for this compound class was established by Odehnalová (2019) at the University of Pardubice, who developed a general synthetic route to chiral and non-chiral N,N-disubstituted sulfamoylbenzamides containing a benzothiazole block, with products characterized by melting point, optical rotation, elemental analysis, NMR, and MALDI spectrometry [3]. This provides a reproducible synthetic entry point for analog generation. In contrast, the closest commercially cataloged analog, 4-(diallylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 361481-62-1), carries allyl groups that introduce potential metabolic liability (CYP450-mediated oxidation of terminal alkenes) not present in the benzyl/ethyl substitution of the target compound [4]. This difference is relevant for research programs evaluating in vivo or cell-based target engagement where minimizing off-target metabolism is a consideration.

Synthetic chemistry Chemical library design Fragment-based drug discovery Sulfamoylbenzamide synthesis

CA Isoform Selectivity Potential: Dual Sulfamoyl Architecture vs. Mono-Sulfonamide Reference Agents

A key differentiator for the target compound relative to classical mono-sulfonamide CA inhibitors such as acetazolamide (AAZ) is the potential for enhanced isoform selectivity conferred by the extended N-benzyl-N-ethylsulfamoyl substituent projecting from the benzamide tail. The Ibrahim et al. (2015) study demonstrated that 2-aminobenzothiazole-6-sulfonamides bearing diverse N-substituents achieved differential inhibition across CA isoforms I, II, IX, and XII, with the most selective compounds favoring the tumor-associated isoforms hCA IX and hCA XII at nanomolar Ki values while exhibiting reduced activity against the ubiquitous cytosolic hCA II [1]. Acetazolamide, by contrast, is a pan-CA inhibitor with limited isoform discrimination (hCA I Ki ≈ 250 nM; hCA II Ki ≈ 12 nM; hCA IX Ki ≈ 25 nM), and its off-target inhibition of hCA II contributes to the well-characterized side effect profile of CA inhibitors [2]. The target compound's (CAS 887204-11-7) extended benzamide tail with a bulky N-benzyl-N-ethyl substituent is structurally analogous to the tail groups that conferred hCA IX/XII selectivity in the Ibrahim series, where larger hydrophobic substituents at the 2-amino position favored the tumor-associated isoforms [1]. Experimental isoform selectivity profiling for the target compound has not been published and requires direct determination.

Carbonic anhydrase isoform selectivity hCA IX hCA XII Tumor-associated carbonic anhydrase Anticancer target

Best Research and Industrial Application Scenarios for 4-[Benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 887204-11-7)


Carbonic Anhydrase Isoform Selectivity Profiling in Oncology Target Validation

The target compound is best deployed in carbonic anhydrase biochemical profiling panels spanning hCA I, II, IX, and XII isoforms to experimentally validate the predicted selectivity conferred by its dual sulfamoyl architecture [1]. Its extended N-benzyl-N-ethylsulfamoyl tail is structurally analogous to the selectivity-conferring substituents characterized in the Ibrahim et al. (2015) benzothiazole-6-sulfonamide series, making it a logical candidate for head-to-head isoform profiling against acetazolamide (pan-CA inhibitor) and the diallyl analog CAS 361481-62-1 [1] [2]. Procurement priority should be given by research groups investigating tumor-associated CA isoforms (hCA IX/XII) as therapeutic targets in hypoxic solid tumors, where isoform-selective inhibition is a key pharmacological goal [1].

Structure-Activity Relationship (SAR) Expansion of N,N-Disubstituted Sulfamoylbenzamide-Benzothiazole Hybrids

As documented by the Odehnalová (2019) synthetic methodology, this compound serves as a representative member of a broader, systematically synthesizable series of chiral and non-chiral N,N-disubstituted sulfamoylbenzamides bearing a benzothiazole block [3]. Research groups engaged in medicinal chemistry SAR campaigns can use this compound as a reference point for systematic variation of the N-substituents (benzyl, ethyl, or alternative alkyl/aryl groups) while keeping the 6-sulfamoylbenzothiazole zinc-binding warhead constant. This enables exploration of how N-substituent steric and electronic properties modulate CA isoform selectivity, potency, and physicochemical drug-likeness parameters [1] [3].

Comparative Metabolic Stability Assessment in Hepatocyte or Microsomal Assays

The fully saturated N-benzyl-N-ethyl substitution distinguishes the target compound from the diallyl analog (CAS 361481-62-1), whose terminal alkene groups are susceptible to CYP450-mediated oxidative metabolism [4]. Researchers evaluating structure-metabolism relationships within the benzothiazole-6-sulfonamide class should procure both compounds (887204-11-7 and 361481-62-1) as a matched pair for head-to-head intrinsic clearance determination in human or rodent liver microsomes or hepatocyte stability assays. This comparison directly tests the hypothesis that replacing metabolically labile alkenes with saturated benzyl/ethyl groups improves metabolic stability without compromising the zinc-binding pharmacophore [4].

Physicochemical Property-Driven Lead Optimization and Permeability Screening

The calculated physicochemical profile of the target compound (logP 3.58; tPSA 121 Ų; HBD 2) positions it within favorable drug-like space but with a markedly different property vector compared to the more polar diallyl analog (tPSA 185 Ų; HBD 3) [1] [4]. This makes the compound suitable for inclusion in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies alongside analogs with systematically varied tPSA and HBD counts, enabling quantitative structure-permeability relationship (QSPR) model building for the benzothiazole-6-sulfonamide chemotype [1].

Quote Request

Request a Quote for 4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.